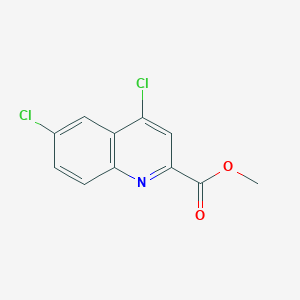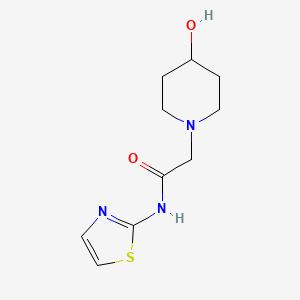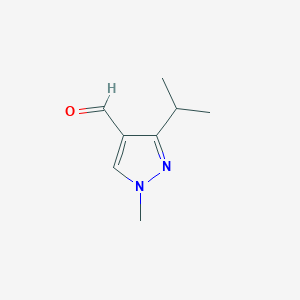
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 1-position with a methyl group and at the 3-position with an isopropyl group .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
1-Methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde serves as a precursor in the synthesis of various pyrazole derivatives. For instance, it is used in the synthesis of linearly bonded bis[4-(1,3-diselenan-2-yl)pyrazoles] through a reaction with propane-1,3-diselenol, showcasing its utility in creating compounds with potential applications in materials science and chemistry (Papernaya et al., 2013).
Development of Antimicrobial Agents
This chemical compound has also been involved in the development of novel antimicrobial agents. For example, its derivatives have been studied for their antimicrobial activity against a range of pathogens, highlighting its significance in medical and pharmaceutical research aimed at combating infectious diseases (Hamed et al., 2020).
Enhancing Agricultural Productivity
Research has also explored the use of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde derivatives in agriculture. Studies have investigated the effects of these compounds on plant growth, suggesting their potential to enhance agricultural productivity and food security (Hassan et al., 2020).
Applications in Organic Synthesis
Additionally, this compound is utilized in organic synthesis processes. Its reactions under various conditions have led to the creation of diverse compounds, demonstrating its versatility and importance in the field of organic chemistry and materials science (Trilleras et al., 2013).
Exploring Structural and Chemical Properties
The structural elucidation and investigation of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives provide insights into their chemical properties. These studies contribute to a deeper understanding of their potential applications across various scientific domains, including drug design and materials engineering (Xu & Shi, 2011).
Propriétés
IUPAC Name |
1-methyl-3-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-7(5-11)4-10(3)9-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIBEKKNWQHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)

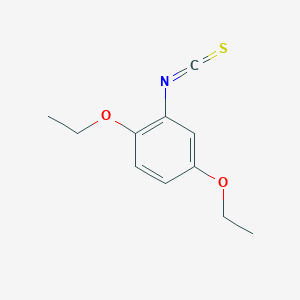

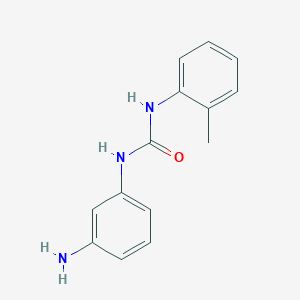
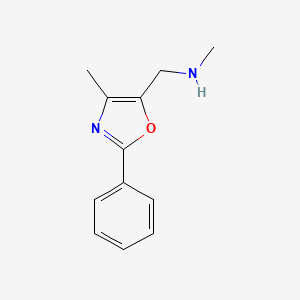
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)

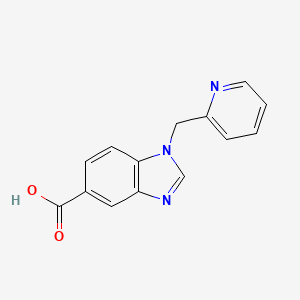
![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)
![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)
